(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group and a chloro-substituted phenyl ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Light-driven conversion of biomass-derived compounds into green fuels and chemicals .
Uniqueness
(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of a thiazolidinone core with a chloro-substituted phenyl ring and a benzylidene group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H16ClNO3S2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c1-12-4-2-3-5-15(12)23-8-9-24-16-7-6-14(20)10-13(16)11-17-18(22)21-19(25)26-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,25)/b17-11- |
InChI Key |
UYWYYJQQCJPFDK-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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